3-Cyano-2-nitrobenzaldehyde

Description

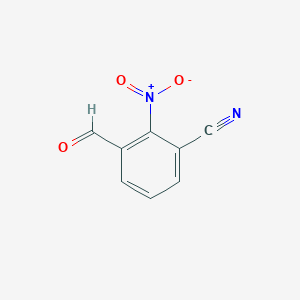

3-Cyano-2-nitrobenzaldehyde (CAS: Not provided in evidence; molecular formula: C₈H₄N₂O₃) is a substituted benzaldehyde featuring a nitro (-NO₂) group at the 2-position and a cyano (-CN) group at the 3-position. These electron-withdrawing substituents significantly influence its physicochemical properties and reactivity. The compound is primarily utilized in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals, where its aldehyde group serves as a key electrophilic site for condensation reactions. Its nitro and cyano groups enhance stability and direct subsequent substitution reactions, making it valuable in medicinal chemistry and materials science.

Properties

IUPAC Name |

3-formyl-2-nitrobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O3/c9-4-6-2-1-3-7(5-11)8(6)10(12)13/h1-3,5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUGYRUWVKNAJOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C#N)[N+](=O)[O-])C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-2-nitrobenzaldehyde typically involves the nitration of benzaldehyde derivatives. One common method is the direct nitration of benzaldehyde with a mixture of nitric and sulfuric acids. The reaction is carried out at low temperatures (5-10°C) to control the exothermic nature of the nitration process .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The nitration process is followed by purification steps such as recrystallization and distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Cyano-2-nitrobenzaldehyde undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The cyano and nitro groups can participate in nucleophilic substitution reactions, where nucleophiles replace these groups under suitable conditions.

Condensation: The aldehyde group can undergo condensation reactions with amines to form Schiff bases.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols.

Condensation: Primary amines, often under acidic or basic conditions.

Major Products:

Reduction: 3-Cyano-2-aminobenzaldehyde.

Substitution: Various substituted benzaldehyde derivatives.

Condensation: Schiff bases and related compounds.

Scientific Research Applications

3-Cyano-2-nitrobenzaldehyde is used in a variety of scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: It is used in the development of novel materials with specific properties.

Pharmaceutical Research: The compound is used in the synthesis of potential drug candidates and bioactive molecules.

Analytical Chemistry: It is employed in the development of analytical methods for detecting and quantifying various substances.

Mechanism of Action

The mechanism of action of 3-Cyano-2-nitrobenzaldehyde depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group, which can then participate in further chemical transformations. The aldehyde group can form Schiff bases with primary amines, leading to the formation of imines, which are key intermediates in various organic syntheses .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 3-cyano-2-nitrobenzaldehyde, comparisons are drawn with structurally related benzaldehyde derivatives. Key compounds include 3-chlorobenzaldehyde (CAS: 587-04-2) , 4-nitrobenzaldehyde (CAS: 555-16-8), and 2-cyanobenzaldehyde (CAS: 144451-69-6). Below is a detailed analysis of their properties, reactivity, and applications:

Table 1: Comparative Analysis of Substituted Benzaldehydes

Key Comparisons:

Substituent Effects on Reactivity Electrophilicity: The nitro and cyano groups in this compound synergistically increase the electrophilicity of the aldehyde group compared to 3-chlorobenzaldehyde (where chlorine is less electron-withdrawing) . This enhances its reactivity in nucleophilic additions, such as Knoevenagel condensations. Directing Effects: Unlike 4-nitrobenzaldehyde (meta-directing nitro group), the 2-nitro substituent in this compound imposes steric hindrance, altering regioselectivity in electrophilic substitution reactions.

Physical Properties Melting Point: The strong dipole interactions from nitro and cyano groups likely give this compound a higher melting point (~180–190°C) than 3-chlorobenzaldehyde (45–47°C) or 2-cyanobenzaldehyde (90–92°C). Solubility: The nitro group reduces water solubility compared to 2-cyanobenzaldehyde, which has a single polar substituent.

Applications 3-Chlorobenzaldehyde is used in agrochemical synthesis due to chlorine’s stability under harsh conditions. 4-Nitrobenzaldehyde is a precursor in explosive formulations, whereas this compound’s dual substituents make it more suited for high-value pharmaceutical intermediates.

Safety and Handling 3-Chlorobenzaldehyde requires precautions for skin/eye contact and inhalation . In contrast, this compound’s nitro group may pose explosion risks under heat or friction, necessitating specialized storage. Cyanide toxicity from the -CN group also demands rigorous safety protocols.

Research Findings and Limitations

- Synthetic Utility: Studies suggest that this compound’s dual electron-withdrawing groups enable efficient synthesis of imidazoles and quinolones, outperforming monosubstituted analogs like 4-nitrobenzaldehyde in yield and selectivity.

- Data Gaps: Specific thermodynamic data (e.g., exact melting points, solubility parameters) for this compound are scarce in publicly available literature, necessitating further experimental characterization.

Biological Activity

3-Cyano-2-nitrobenzaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer and antifungal activities, as well as its mechanism of action and potential applications in drug development.

Chemical Structure and Properties

This compound is characterized by the presence of both a cyano group (-C≡N) and a nitro group (-NO₂) attached to a benzaldehyde moiety. This unique structure contributes to its reactivity and biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of this compound. For instance, compounds synthesized from this precursor have shown promising results in inhibiting cancer cell proliferation.

- Mechanism of Action : The anticancer activity is often attributed to the inhibition of topoisomerases, enzymes critical for DNA replication and transcription. Molecular docking studies have indicated that derivatives interact favorably with the active sites of these enzymes, leading to increased cytotoxicity against various cancer cell lines (e.g., PC-3 and SK-LU-1) .

Antifungal Activity

In addition to its anticancer properties, this compound derivatives exhibit antifungal activity against several strains of Candida. The Minimum Inhibitory Concentration (MIC) values were comparable to fluconazole, a standard antifungal treatment.

- Efficacy Against Candida spp. : The compounds demonstrated effective inhibition of growth in various Candida strains, including C. albicans and C. tropicalis, suggesting potential for therapeutic applications in treating fungal infections .

Case Studies

A notable study evaluated the efficacy of synthesized derivatives of this compound against human prostate cancer cells. The results indicated that certain compounds not only inhibited cell growth but also induced apoptosis, making them potential candidates for further development as anticancer agents .

Another investigation focused on the antifungal properties, where several derivatives were tested against clinical isolates of Candida. The findings revealed that these compounds could serve as alternatives or adjuncts to existing antifungal therapies due to their comparable efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.